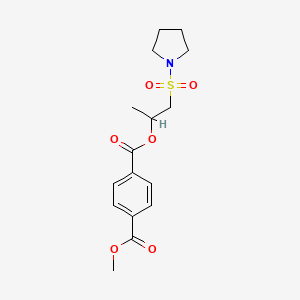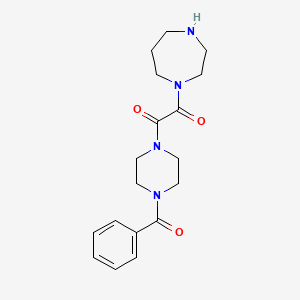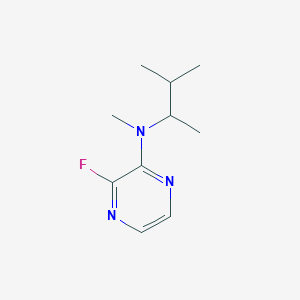![molecular formula C13H12F3N3O2S B7429714 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has been extensively studied for its potential applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
科学研究应用
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has been studied extensively for its potential applications in various diseases. In preclinical studies, 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been studied for its potential applications in cancer, particularly in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as multiple sclerosis and psoriasis.
作用机制
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including autoimmune disorders and cancer. By inhibiting BTK, 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide can block the activation and proliferation of B-cells, leading to the suppression of the immune response and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has been shown to inhibit B-cell activation and proliferation, leading to the suppression of the immune response. It has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has potent inhibitory effects on BTK activity, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may require frequent dosing.
未来方向
There are several future directions for the study of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide production. Another direction is the investigation of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Further studies are also needed to determine the optimal dosing and administration of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide in vivo. Finally, the potential applications of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide in other diseases, such as neurodegenerative diseases, should be explored.
合成方法
The synthesis of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide involves several steps, starting from the reaction of 4-(trifluoromethoxy)benzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with 2-aminothiadiazole to form the desired product, 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide. The yield of this synthesis method is reported to be around 25%.
属性
IUPAC Name |
2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-8(12(20)18-11-7-17-22-19-11)6-9-2-4-10(5-3-9)21-13(14,15)16/h2-5,7-8H,6H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVCJZZTKEKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)


![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)


![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)